molecular formula C14H12N2O B8162742 3-Amino-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile

3-Amino-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B8162742
M. Wt: 224.26 g/mol
InChI Key: ZYZQQCUGKHJPSL-UHFFFAOYSA-N
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Description

3-Amino-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group, a methoxy group, and a carbonitrile group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of 3-Amino-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the biphenyl compound.

    Reduction: Primary amines.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4’-methoxy-[1,1’-biphenyl]-2-carbonitrile
  • 3-Amino-3’-ethoxy-[1,1’-biphenyl]-2-carbonitrile
  • 3-Amino-3’-methoxy-[1,1’-biphenyl]-4-carbonitrile

Uniqueness

3-Amino-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Biological Activity

3-Amino-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics and immunotherapy. This article reviews the available literature on its biological activities, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H14N2O
  • IUPAC Name : this compound

Research indicates that compounds with biphenyl scaffolds, including this compound, may function as inhibitors of the PD-1/PD-L1 protein-protein interaction, which is crucial in cancer immunotherapy. The inhibition of this interaction can enhance T-cell activation and promote anti-tumor responses.

Inhibition of PD-1/PD-L1 Interaction

A study demonstrated that biphenyl-based compounds exhibit significant binding affinities to PD-L1. The binding affinity was assessed using various biochemical techniques, revealing that modifications to the biphenyl structure can enhance inhibitory potency. For instance, the introduction of methoxy groups has been shown to improve binding and efficacy significantly .

CompoundBinding Affinity (kcal/mol)IC50 Value (nM)
This compound-11.70.82
Control Compound-10.7Not applicable

Antitumor Activity

In vitro studies involving primary human immune cells have shown that derivatives of biphenyl compounds can activate immune responses against tumors. The specific compound under review demonstrated a complete dissociation of the PD-L1 complex at low concentrations (5 nM), indicating strong potential for therapeutic applications in cancer treatment .

Case Study 1: PD-L1 Inhibition

In a recent investigation, researchers evaluated the effectiveness of various biphenyl derivatives in inhibiting PD-L1 interactions. The results indicated that this compound exhibited one of the highest levels of inhibition among the tested compounds, leading to enhanced T-cell activation and tumor cell apoptosis .

Case Study 2: Structural Optimization

Further studies focused on optimizing the structure of biphenyl derivatives to maximize their biological activity. Changes in substituents and functional groups were systematically analyzed to determine their effects on binding affinity and biological efficacy. The results highlighted that specific modifications could lead to improved interactions with PD-L1 and greater antitumor effects .

Pharmacokinetic Behavior

Research has also explored the pharmacokinetics of biphenyl-based small molecules. The choice of chelator significantly influences their pharmacokinetic profiles, affecting their distribution and efficacy in vivo. This aspect is critical for developing effective therapeutic agents based on the biphenyl scaffold .

Antiviral Properties

While primarily studied for its anticancer potential, some derivatives have also demonstrated antiviral activity against various viruses. For instance, compounds structurally related to this compound have shown promising results in inhibiting viral replication in cell cultures .

Properties

IUPAC Name

2-amino-6-(3-methoxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-11-5-2-4-10(8-11)12-6-3-7-14(16)13(12)9-15/h2-8H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZQQCUGKHJPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=CC=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-amino-6-bromobenzonitrile (195 mg, 1.0 mmol) and (3-methoxyphenyl)boronic acid (300 mg, 2 mmol) in dioxane (2 mL) was added aqueous potassium carbonate (2.0 mmol, 0.7 mL). The reaction solution was degassed by bubbling N2 for 2 minutes. Palladium tetrakistriphenylphosphine (5% mol) was added to the reaction mixture and the reaction vessel was placed in a microwave reactor and irradiated at 165° C. for 20 minutes. The precipitate was removed by filtration and the filtrate concentrated. The residue was purified by HPLC (acetonitrile/water; 10-90% gradient, 25 minutes) to give the title compound as an off-white solid (180 mg, 80%). MS 225 (MH+).
Quantity
195 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-amino-6-bromobenzonitrile (195 mg, 1.0 mmol) and (3 acid (300 mg, 2 mmol) in dioxane (2 mL) was added aqueous potassium carbonate (2.0 mmol, 0.7 mL). The reaction solution was degassed by bubbling N2 for 2 minutes. Palladium tetrakistriphenylphosphine (5% mol) was added to the reaction mixture and the reaction vessel was placed in a microwave reactor and irradiated at 165° C. for 20 minutes. The precipitate was removed by filtration and the filtrate concentrated. The residue was purified by HPLC (acetonitrile/water; 10-90% gradient, 25 minutes) to give the title compound as an off-white solid (180 mg, 80%). MS 225 (MH+).
Quantity
195 mg
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
80%

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